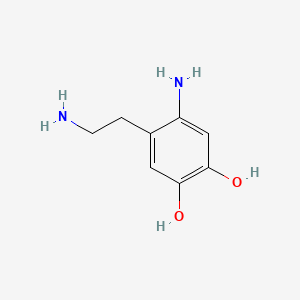
6-Aminodopamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Aminodopamine, also known as this compound, is a useful research compound. Its molecular formula is C8H12N2O2 and its molecular weight is 168.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Neurotoxicology
Neurotoxic Effects
6-Aminodopamine is known for its neurotoxic properties, which are primarily linked to its oxidation. Research indicates that its neurotoxicity is comparable to that of 6-hydroxydopamine, with both compounds leading to selective degeneration of catecholamine neurons. Studies have shown that the oxidation products of this compound can undergo intracyclization, affecting their neurotoxic potential. This property has made it a valuable tool for studying neurodegenerative diseases such as Parkinson's disease .
Pharmacological Research
Potential Therapeutic Uses
Recent studies have investigated the therapeutic potential of this compound in treating various conditions. For example, its analogs have been synthesized and evaluated for their ability to modulate catecholamine levels in the brain. One study demonstrated that certain derivatives could effectively deplete norepinephrine and dopamine levels, suggesting a role in managing conditions associated with catecholamine dysregulation .
Case Studies
-
Neurodegeneration Models
A study involving animal models highlighted the acute degeneration of catecholamine neurons induced by this compound. The findings supported the hypothesis that this compound could serve as a model for investigating the mechanisms underlying neurodegenerative diseases . -
Behavioral Studies
Behavioral assessments in rodent models have shown that this compound influences locomotor activity and anxiety-related behaviors. These studies are crucial for understanding its effects on mood disorders and anxiety, potentially leading to new treatment strategies .
Data Tables
Mechanistic Insights
Research has delved into the mechanisms by which this compound exerts its effects. The compound's oxidation leads to the formation of reactive intermediates that can damage neuronal cells. Understanding these pathways is essential for developing protective strategies against neurodegeneration.
特性
CAS番号 |
38411-80-2 |
|---|---|
分子式 |
C8H12N2O2 |
分子量 |
168.19 g/mol |
IUPAC名 |
4-amino-5-(2-aminoethyl)benzene-1,2-diol |
InChI |
InChI=1S/C8H12N2O2/c9-2-1-5-3-7(11)8(12)4-6(5)10/h3-4,11-12H,1-2,9-10H2 |
InChIキー |
JOMLIKNXFZFNRZ-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC(=C1O)O)N)CCN |
正規SMILES |
C1=C(C(=CC(=C1O)O)N)CCN |
Key on ui other cas no. |
38411-80-2 |
同義語 |
6-aminodopamine 6-aminodopamine dihydrobromide 6-aminodopamine dihydrochloride 6-aminodopamine monohydrobromide 6-aminodopamine monohydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















